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Abstract

Benzophenone-10 (BP-10), a derivative of benzophenone used in various consumer products,
is an emerging compound of interest regarding its potential to disrupt the endocrine system.
While research on many benzophenone analogs is extensive, specific data on BP-10 remains
limited. This technical guide synthesizes the available scientific evidence on the endocrine-
disrupting potential of Benzophenone-10, with a primary focus on its identified activity as a
Retinoid-related orphan receptor gamma (RORYy) agonist. Due to the scarcity of data on its
effects on other hormonal axes, this paper incorporates findings on structurally similar
benzophenones to provide a broader context and infer potential activities. This guide presents
guantitative data in structured tables, details experimental protocols for key cited studies, and
provides visualizations of relevant signaling pathways and workflows to support further
research and safety assessment of this compound.

Introduction

Benzophenones are a class of compounds widely used for their UV-absorbing properties in
sunscreens, cosmetics, and various industrial applications to prevent photodegradation of

products.[1] Their widespread use has led to ubiquitous human exposure, raising concerns
about their potential impact on the endocrine system.[1] Several benzophenone derivatives
have been identified as endocrine-disrupting chemicals (EDCs), capable of interfering with
estrogen, androgen, and thyroid hormone signaling.[1][2] Benzophenone-10 (2-hydroxy-4-
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methoxy-4'-methyl-benzophenone) is a member of this family, and recent evidence has
highlighted its potential to interact with nuclear receptors, specifically RORYy. This guide
provides a detailed overview of the current understanding of BP-10's endocrine-disrupting
capabilities.

Interaction with the Retinoid-Related Orphan
Receptor Gamma (RORYy)

The most definitive endocrine-disrupting activity identified for Benzophenone-10 is its role as
an agonist for the Retinoid-related orphan receptor gamma (RORYy). RORYy is a nuclear
receptor that plays a crucial role in immune responses, particularly in the differentiation of T-
helper 17 (Th17) cells, and the production of pro-inflammatory cytokines like IL-17A and IL-22.

[3]14]

Quantitative Data: RORy Agonist Activity

A key study identified BP-10 as a potent RORYy agonist. The quantitative data from this in vitro
study is summarized in the table below.

] ) EC50 Value
Compound Assay Type Cell Line Endpoint (M)
H

Tetracycline-
Benzophenone- ) ) RORy

inducible reporter CHO o 1.67+1.04
10 transactivation

gene assay

Table 1: In vitro RORYy agonist activity of Benzophenone-10.[3][4]

Experimental Protocol: RORy Transactivation Assay

The endocrine-disrupting potential of Benzophenone-10 as a RORy agonist was determined
using a tetracycline-inducible reporter gene assay in Chinese Hamster Ovary (CHO) cells.[3]

o Cell Line: Chinese Hamster Ovary (CHO) cells, stably transfected with a tetracycline-
inducible system for the expression of the human RORYy receptor and a reporter gene (e.g.,
luciferase) under the control of a RORy-responsive promoter.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11046913/
https://pubmed.ncbi.nlm.nih.gov/35337918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11046913/
https://pubmed.ncbi.nlm.nih.gov/35337918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11046913/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

o Treatment: Cells were exposed to varying concentrations of Benzophenone-10.

e Assay Principle: The binding of an agonist to the RORYy receptor induces the expression of

the reporter gene. The resulting signal (e.g., luminescence) is proportional to the receptor

activation.

o Confirmation of Agonism:

o Reversal of Inverse Agonist Inhibition: The agonistic activity of BP-10 was further

confirmed by its ability to reverse the suppression of RORy activity caused by a known

inverse agonist in a concentration-dependent manner.[3]

o Induction of Target Gene Expression: The biological relevance of RORy activation by BP-

10 was demonstrated by its capacity to enhance the transcription of the pro-inflammatory
cytokines IL-17A and IL-22 in a murine T-cell model (EL4).[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RORYy activation and the

experimental workflow for its assessment.
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RORYy Signaling Pathway Activation by BP-10.
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Workflow for RORy Agonist Reporter Gene Assay.

Potential for Other Endocrine-Disrupting Activities
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Direct evidence for the estrogenic, anti-androgenic, and thyroid-disrupting potential of
Benzophenone-10 is currently lacking in the scientific literature. However, given its structural
similarity to other well-studied benzophenones, it is plausible that BP-10 may exhibit similar
activities. The following sections summarize the known endocrine-disrupting effects of other
benzophenone derivatives.

Estrogenic Activity

Several benzophenones have demonstrated estrogenic activity by binding to and activating the
estrogen receptor (ER), leading to the proliferation of estrogen-sensitive cells and the
expression of estrogen-responsive genes.[5]

Benzophenone Cell .
L Assay Type . Endpoint Potencyl/Effect
Derivative Line/Model

Increased cell
MCF-7 Cell Growth number at 10-¢
M

Benzophenone-1  Proliferation
(BP-1) Assay

Increased cell
MCF-7 Cell Growth number at 10—¢
M

Benzophenone-2  Proliferation
(BP-2) Assay

. . Increased cell
Proliferation
4-Hydroxy-BP MCF-7 Cell Growth number from

Assa
Y 10" M

Table 2: Estrogenic activity of selected benzophenone derivatives.[5]

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

e Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive.

e Culture Conditions: Cells are maintained in a steroid-depleted medium prior to the
experiment.

» Treatment: Cells are exposed to various concentrations of the test compound (e.g.,
benzophenones) and a positive control (e.g., 17B-estradiol).
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o Endpoint: Cell proliferation is measured after a defined incubation period (e.g., 5 days) using
methods such as methylene blue staining or BrdU incorporation assays.[6] An increase in
cell number relative to the vehicle control indicates estrogenic activity.

Anti-Androgenic Activity

Some benzophenones have been shown to act as androgen receptor (AR) antagonists,
inhibiting the action of androgens like dihydrotestosterone (DHT).

Benzophenone . . IC50 Value
L. Assay Type Cell Line Endpoint
Derivative (UM)
High inhibito
Radiometric in o J Y
Benzophenone-1 ) o HEK-293 cell Inhibition of potency
vitro activity
(BP-1) lysate HSD17B6 (nanomolar
assay
range)

) o High inhibitory
Radiometric in

Benzophenone-2 ) o HEK-293 cell Inhibition of potency
vitro activity
(BP-2) lysate HSD17B6 (nanomolar
assay
range)

Table 3: Anti-androgenic activity of selected benzophenone derivatives through inhibition of
17B-hydroxysteroid dehydrogenase type 6 (HSD17B6).[7]

Experimental Protocol: Androgen Receptor Reporter Gene Assay

o Cell Line: A suitable cell line (e.g., Chinese hamster ovary cells) co-transfected with an
expression vector for the human androgen receptor and a reporter gene construct containing
androgen-responsive elements.[8]

o Treatment: Cells are treated with a known androgen (e.g., DHT) in the presence or absence
of the test compound.

» Endpoint: The inhibition of androgen-induced reporter gene expression is measured. A
decrease in the signal compared to the DHT-only control indicates anti-androgenic activity.
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Thyroid Hormone Disruption

Several benzophenones have been shown to interfere with the thyroid hormone axis at
different levels, including effects on pituitary and thyroid follicle cells, and in vivo effects on
thyroid hormone levels.[2]

Benzophenone Cell .
L Assay Type . Endpoint Effect
Derivative Line/Model
Down-regulation
Benzophenone ) GH3 (rat
Gene Expression o of TshB, Trhr, TrB  Observed
(BP) pituitary)
genes
Down-regulation
Benzophenone-1 ) GH3 (rat
Gene Expression o of TshB, Trhr, TrB  Observed
(BP-1) pituitary)
genes
Down-regulation
Benzophenone-3 ) GH3 (rat
Gene Expression o of Tsh, Trhr, Tr  Observed
(BP-3) pituitary)
genes
Down-regulation
Benzophenone-8 ) GH3 (rat
Gene Expression o of TshB, Trhr, TrB  Observed
(BP-8) pituitary)
genes
BP-1, BP-3, BP- nvi Zebrafish Whole-body T3 Significant
n vivo
8 embryo and T4 levels decrease

Table 4: Thyroid-disrupting activities of selected benzophenones.[2]
Experimental Protocol: In Vitro Thyroid Hormone Disruption Assessment
e Cell Lines:
o GHS cells (rat pituitary): To assess effects on the central regulation of the thyroid axis.

o FRTL-5 cells (rat thyroid follicle): To evaluate direct effects on thyroid hormone synthesis
and follicle cell function.
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o Treatment: Cells are exposed to a range of concentrations of the test benzophenone.
e Endpoints:

o Gene Expression Analysis (QRT-PCR): Measurement of the expression levels of key
genes involved in the hypothalamic-pituitary-thyroid axis (e.g., Tsh3, Trhr, Trp in GH3 cells;
Nis, Tg, Tpo in FRTL-5 cells).

o Hormone Level Measurement (in vivo): Quantification of whole-body T3 and T4 levels in
models like zebrafish embryos.[2]

Conclusion and Future Directions

The available evidence strongly indicates that Benzophenone-10 possesses endocrine-
disrupting properties, specifically as a RORYy agonist. This activity could have implications for
immune function and inflammatory responses. While direct evidence for its effects on estrogen,
androgen, and thyroid signaling is currently absent, the known activities of structurally similar
benzophenones suggest a potential for broader endocrine disruption that warrants further
investigation.

To provide a comprehensive risk assessment for Benzophenone-10, future research should
prioritize:

« Invitro screening of BP-10 for estrogenic, anti-androgenic, and thyroid-disrupting activities
using established assays.

« In vivo studies to determine the effects of BP-10 exposure on relevant endocrine endpoints
in animal models.

o Metabolism studies to identify and assess the endocrine-disrupting potential of BP-10
metabolites.

o Mixture toxicity studies to evaluate the combined effects of BP-10 with other benzophenones
and EDCs commonly found in consumer products.

A deeper understanding of the endocrine-disrupting profile of Benzophenone-10 is crucial for
regulatory bodies and manufacturers to ensure the safety of its use in consumer products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Areview of sources, pathways, and toxic effects of human exposure to benzophenone
ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3
and FRTL-5) and Embryo-Larval Zebrafish - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. Activation of retinoic acid-related orphan receptor y(t) by parabens and benzophenone
UV-filters - PMC [pmc.ncbi.nim.nih.gov]

e 4. Activation of retinoic acid-related orphan receptor y(t) by parabens and benzophenone
UV-filters - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and
transcriptional activity substantiated by docking analysis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and
Transcriptional Activity Substantiated by Docking Analysis | PLOS One [journals.plos.org]

e 7. The safety of Benzophenone_Chemicalbook [chemicalbook.com]
» 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Endocrine-Disrupting Potential of Benzophenone-
10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663629#endocrine-disrupting-potential-of-
benzophenone-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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